molecular formula C8H10N4O2 B3049329 1,7-Dimethyl-3-(113C)methylpurine-2,6-dione CAS No. 202282-98-2

1,7-Dimethyl-3-(113C)methylpurine-2,6-dione

Cat. No. B3049329
CAS RN: 202282-98-2
M. Wt: 195.18 g/mol
InChI Key: RYYVLZVUVIJVGH-VQEHIDDOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Theophylline, also known as 1,3-Dimethylxanthine, is the principal alkaloid of Theobroma cacao (cacao plant). It is slightly water-soluble with a bitter taste . In industry, theobromine is used as an additive and precursor to some cosmetics .


Molecular Structure Analysis

Theophylline is a flat molecule, a derivative of purine. It is also classified as a dimethyl xanthine . Related compounds include theophylline, caffeine, paraxanthine, and 7-methylxanthine, each of which differ in the number or placement of the methyl groups .


Physical And Chemical Properties Analysis

Theophylline is a white or colorless solid, but commercial samples can appear yellowish . It has a molecular weight of 180.16 .

Scientific Research Applications

  • Structural Analysis and Reactivity Studies :

    • Gavrilova et al. (2012) conducted a study on the structures of dione derivatives, including 1,7-dimethyl-1,7-bis(dichloromethyl)-5,8-ethenodecalin-3-ene-2,6-dione, investigating their bromination and electrochemical reduction properties (Gavrilova et al., 2012).
  • Anticancer Properties :

    • Sayın and Üngördü (2018) explored the anticancer properties of caffeinated complexes, including 3,7-dimethylpurine-2,6-dione, using computational chemistry methods to determine their reactivity and interaction with proteins (Sayın & Üngördü, 2018).
  • Synthesis and NMR Study of Derivatives :

    • Sohár et al. (1986) investigated the synthesis of modified aminoglycosides using dimethyl biciclo[3,3,1]nonane-2,6-dione-3,7-dicarboxylate, and conducted NMR studies to establish the steric arrangement of substituents in the compounds (Sohár et al., 1986).
  • Novel Synthesis Methods :

    • Rahmani et al. (2018) reported an efficient synthesis of pyridine-pyrimidines using 1,3-dimethyl-6-aminouracil, highlighting the reusability and activity of the catalyst used in the process (Rahmani et al., 2018).
  • Stereochemistry and Condensation Reactions :

    • Williams et al. (1997) focused on the stereochemistry of condensation reactions involving dimethyl 1,3-acetonedicarboxylate, providing insights into the formation of specific epimers (Williams et al., 1997).
  • Thermal Decomposition Studies :

    • Bergmann and Rahat (1976) studied the thermal decomposition of quaternary hypoxanthinium salts, including derivatives of 1,3-dimethyl-6,8-dioxotetrahydropurinium, providing valuable information on the decomposition pathways and products (Bergmann & Rahat, 1976).
  • Antimicrobial Activity :

    • Ghorab et al. (2017) synthesized a series of compounds including 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino) derivatives, evaluating their antimicrobial activity against various bacteria and fungi (Ghorab et al., 2017).

properties

IUPAC Name

1,7-dimethyl-3-(113C)methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4H,1-3H3/i2+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYVLZVUVIJVGH-VQEHIDDOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2[13CH3])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00639874
Record name 1,7-Dimethyl-3-(~13~C)methyl-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00639874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

202282-98-2
Record name 1,7-Dimethyl-3-(~13~C)methyl-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00639874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 202282-98-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,7-Dimethyl-3-(113C)methylpurine-2,6-dione
Reactant of Route 2
Reactant of Route 2
1,7-Dimethyl-3-(113C)methylpurine-2,6-dione
Reactant of Route 3
Reactant of Route 3
1,7-Dimethyl-3-(113C)methylpurine-2,6-dione
Reactant of Route 4
Reactant of Route 4
1,7-Dimethyl-3-(113C)methylpurine-2,6-dione
Reactant of Route 5
Reactant of Route 5
1,7-Dimethyl-3-(113C)methylpurine-2,6-dione
Reactant of Route 6
Reactant of Route 6
1,7-Dimethyl-3-(113C)methylpurine-2,6-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.